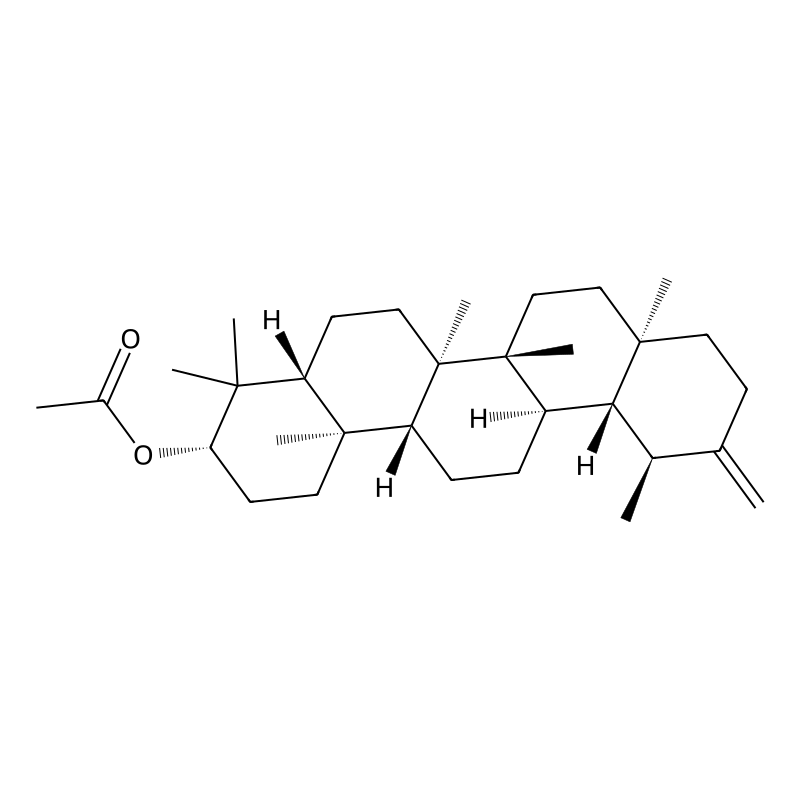

Taraxasterol acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-inflammatory Properties

One of the most promising research areas regarding taraxasterol acetate is its potential anti-inflammatory activity. Studies have shown that taraxasterol acetate may exhibit anti-inflammatory effects by:

- Suppressing the expression of pro-inflammatory mediators: Research suggests that taraxasterol acetate can downregulate the production of inflammatory molecules such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in stimulated immune cells [].

- Inhibiting key signaling pathways: Studies have demonstrated that taraxasterol acetate may inhibit the activation of the NF-κB pathway, a critical regulator of inflammation [].

Taraxasterol acetate, also known as taraxerol acetate, is a natural triterpenoid compound primarily derived from the common dandelion (Taraxacum officinale). It appears as a colorless or slightly yellow crystalline solid and has a distinct odor. This compound is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. Its molecular formula is C₃₂H₅₂O₂, with a molecular weight of 468.77 g/mol .

- Oxidation: This reaction can modify the compound's functional groups, potentially altering its biological activity.

- Reduction: Reduction reactions may lead to the formation of alcohols or other derivatives.

- Substitution: Various substitution reactions can occur, depending on the reagents and conditions used. These reactions can yield different derivatives of taraxasterol acetate .

This compound exhibits notable biological activities, including:

- Anti-inflammatory Properties: Taraxasterol acetate has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-8 .

- Antioxidative Effects: It reduces the production of reactive oxygen species, contributing to its antioxidative properties .

- Anticancer Activity: Studies indicate that taraxasterol acetate significantly inhibits tumor cell proliferation, promotes apoptosis, and reduces cell migration and angiogenesis. Its mechanism involves the degradation of RNF31 through autophagy activation, which affects p53 protein levels in colorectal cancer cells .

The synthesis of taraxasterol acetate typically involves extraction from the dandelion plant. The general steps include:

- Extraction: Plant material is combined with an organic solvent (e.g., ethanol).

- Infusion: The mixture undergoes extraction or infusion to obtain a crude extract.

- Solvent Evaporation: The solvent is evaporated to concentrate the extract.

- Purification: Additional purification methods, such as chromatography, are employed to isolate taraxasterol acetate .

Taraxasterol acetate has various applications in:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored for therapeutic use in treating conditions like rheumatoid arthritis and certain cancers.

- Cosmetics: Its antioxidative properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

- Nutraceuticals: The compound may be used in dietary supplements for its health benefits associated with inflammation and cancer prevention .

Research indicates that taraxasterol acetate interacts with various cellular pathways:

- It promotes autophagy, leading to the degradation of RNF31, which is implicated in cancer progression.

- The compound's effects on inflammatory pathways suggest potential interactions with immune response mechanisms .

- Studies also indicate that it may modulate oxidative stress responses by affecting reactive oxygen species production .

Taraxasterol acetate shares structural similarities with several other triterpenoids. Notable similar compounds include:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Taraxasterol | C₃₀H₅₀O | Anti-inflammatory, anticancer |

| Taraxerol | C₃₀H₅₀O | Anti-inflammatory |

| Oleanolic Acid | C₂₃H₃₈O₄ | Hepatoprotective, anti-inflammatory |

| Ursolic Acid | C₂₃H₃₈O₄ | Antioxidant, anti-inflammatory |

Uniqueness of Taraxasterol Acetate

While sharing structural characteristics with these compounds, taraxasterol acetate is unique due to its specific biological activities related to autophagy and its potential therapeutic applications in cancer treatment and inflammation management. Its natural origin from Taraxacum officinale further distinguishes it from synthetic triterpenoids .

Molecular Formula and Weight

Taraxasterol acetate possesses the molecular formula C₃₂H₅₂O₂ [1] [2]. The compound exhibits a molecular weight of 468.8 grams per mole according to computational analysis by PubChem [1] [2]. The exact mass has been determined as 468.396730897 daltons through mass spectrometric analysis [1]. The compound is classified as a triterpene acetate, representing a naturally occurring pentacyclic triterpenoid derivative [1] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₂H₅₂O₂ | [1] [2] |

| Molecular Weight | 468.8 g/mol | [1] [2] |

| Exact Mass | 468.396730897 Da | [1] |

| Chemical Classification | Triterpene acetate | [1] [4] |

Structural Elucidation and Stereochemistry

The structural configuration of taraxasterol acetate has been extensively characterized through advanced spectroscopic methods [7] [8]. The compound exists with the stereochemical designation (3β,18α,19α)-Urs-20(30)-en-3-yl acetate, indicating specific spatial arrangements of its substituent groups [3] [6]. X-ray crystallographic investigations have revealed that the pentacyclic structure adopts a slightly distorted boat conformation in ring E, contrary to the typical chair conformation observed in similar triterpenes [7] [8].

The International Union of Pure and Applied Chemistry name for taraxasterol acetate is [(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate [1]. The structural framework consists of a pentacyclic ursane skeleton with an acetate ester functional group attached at the C-3 position [7] [8]. The compound contains an exocyclic double bond between carbons 20 and 30, which contributes to its chemical reactivity and stability [8] [17].

| Structural Feature | Description | Reference |

|---|---|---|

| Stereochemistry | (3β,18α,19α)-Urs-20(30)-en-3-yl acetate | [3] [6] |

| Ring E Conformation | Slightly distorted boat | [7] [8] |

| Exocyclic Double Bond | C-20/C-30 position | [8] [17] |

| Functional Groups | Acetate ester at C-3 | [7] [8] |

Physical Constants

Taraxasterol acetate exhibits distinctive physical properties that facilitate its identification and characterization [12] [24]. The compound demonstrates specific optical activity with a specific rotation of +85.0° when measured in chloroform solution [24]. The boiling point has been predicted through computational methods as 502.8 ± 19.0°C at 760 millimeters of mercury pressure [12] [24]. The compound exhibits a calculated density of 1.0 ± 0.1 grams per cubic centimeter [12] [24].

The flash point of taraxasterol acetate has been determined as 254.8 ± 9.0°C, indicating relatively high thermal stability [12] [24]. The compound appears as colorless needle crystals under standard conditions, with white powder form being commonly observed in purified samples [4] [34]. Solubility characteristics reveal that taraxasterol acetate is freely soluble in chloroform, soluble in ethanol and methanol, but insoluble in water [6] [31] [34].

| Physical Property | Value | Reference |

|---|---|---|

| Specific Rotation | +85.0° (chloroform) | [24] |

| Boiling Point | 502.8 ± 19.0°C at 760 mmHg | [12] [24] |

| Density | 1.0 ± 0.1 g/cm³ | [12] [24] |

| Flash Point | 254.8 ± 9.0°C | [12] [24] |

| Appearance | Colorless needle crystals | [4] |

| Solubility in Chloroform | Freely soluble | [6] [31] [34] |

| Solubility in Water | Insoluble | [6] [31] [34] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy has provided comprehensive structural information for taraxasterol acetate through both proton and carbon-13 analyses [7] [13] [14]. The carbon-13 nuclear magnetic resonance spectrum reveals 32 distinct carbon signals, corresponding to the complete molecular framework [17]. Departmentless enhancement by polarization transfer experiments have confirmed the presence of 8 methyl groups, 11 methylene groups, 6 methine groups, and 7 quaternary carbons [17].

Significant carbon-13 chemical shifts include signals at δ 170.90 parts per million for the acetate carbonyl carbon, δ 150.81 parts per million for the exocyclic methylene carbon at C-30, and δ 109.43 parts per million for the quaternary carbon at C-20 [17]. The proton nuclear magnetic resonance spectrum displays characteristic signals for seven methyl groups in the region 0.82-0.99 parts per million [17]. Two broad singlets at 4.64 and 4.57 parts per million correspond to the exocyclic methylene protons, while a doublet of doublets at 4.45 parts per million represents the proton at C-3 adjacent to the acetate group [17].

Carbon-13 connectivity experiments using the incredible natural abundance double quantum transfer experiment technique have been employed to reassign spectral assignments, correcting ten previous errors in earlier publications [7] [18]. The acetate methyl group appears as a singlet at δ 2.05 parts per million in the proton spectrum, while the acetate carbonyl carbon resonates at δ 170.2 parts per million in the carbon-13 spectrum .

| Nuclear Magnetic Resonance Feature | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Acetate Carbonyl (¹³C) | 170.90 | Singlet | [17] |

| Exocyclic C-30 (¹³C) | 150.81 | Singlet | [17] |

| Quaternary C-20 (¹³C) | 109.43 | Singlet | [17] |

| Acetate Methyl (¹H) | 2.05 | Singlet | |

| H-3 (¹H) | 4.45 | Doublet of doublets | [17] |

| Exocyclic Methylenes (¹H) | 4.64, 4.57 | Broad singlets | [17] |

Mass Spectrometry Profiles

Mass spectrometric analysis of taraxasterol acetate provides distinctive fragmentation patterns that facilitate structural confirmation [4] [17]. Electrospray ionization mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 469 corresponding to the protonated molecular ion [M+H]⁺ [4]. A characteristic fragment ion appears at mass-to-charge ratio 413.26, attributed to the loss of the acetate group ([M-CH₃COO]⁻) [17].

The mass spectrum displays additional diagnostic fragments that correspond to typical triterpene fragmentation pathways [17]. High-resolution mass spectrometry confirms the molecular formula through accurate mass determination, supporting the proposed structure [4]. The fragmentation pattern includes characteristic losses of methyl groups and ring fragmentations typical of pentacyclic triterpenes [17].

| Mass Spectrometric Feature | Mass-to-Charge Ratio | Fragment Identity | Reference |

|---|---|---|---|

| Molecular Ion | 469 | [M+H]⁺ | [4] |

| Base Peak Fragment | 413.26 | [M-CH₃COO]⁻ | [17] |

| Exact Mass | 468.396730897 | Molecular ion | [1] |

Infrared Spectroscopy Properties

Infrared spectroscopy of taraxasterol acetate reveals characteristic absorption bands that confirm the presence of specific functional groups [4] [17]. The most prominent absorption appears at 1733 wavenumbers, corresponding to the carbonyl stretch of the acetate ester group [4] [17]. An additional absorption band at 1454 wavenumbers indicates the presence of the carbon-carbon double bond within the molecular framework [4].

The spectrum displays characteristic bands associated with carbon-hydrogen stretching vibrations in the aliphatic region [17]. The acetate ester functional group produces additional absorption bands in the fingerprint region between 1300-1000 wavenumbers, corresponding to carbon-oxygen stretching vibrations [40]. The absence of broad hydroxyl absorption bands confirms the complete acetylation of the parent triterpene alcohol [4] [17].

| Infrared Absorption | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| Carbonyl Stretch | 1733 | Acetate C=O | [4] [17] |

| Alkene Stretch | 1454 | C=C double bond | [4] |

| Carbon-Oxygen Stretch | 1300-1000 | C-O acetate | [40] |

X-ray Crystallography Data

X-ray crystallographic analysis of the parent compound taraxasterol provides essential structural information applicable to taraxasterol acetate [7] [8]. Crystals of taraxasterol exist in an orthorhombic crystal system with space group P₂₁₂₁₂₁ [7] [8]. The unit cell parameters have been determined as a = 7.447(1) Angstroms, b = 17.637(2) Angstroms, and c = 22.269(4) Angstroms [7] [8].

The crystallographic investigation reveals a unit cell volume of 2925 cubic Angstroms with a calculated density of 1.07 grams per cubic centimeter for Z = 4 molecules per unit cell [7] [8]. The crystal structure confirms the unusual boat conformation of ring E, which differs from typical chair conformations observed in related triterpenes [7] [8]. This conformational preference results from severe steric interactions that would occur in the alternative chair form [7] [8].

Cambridge Crystallographic Data Centre number 238753 has been assigned to the crystal structure, providing permanent archival access to the three-dimensional atomic coordinates [1]. The crystallographic data demonstrates that the molecular conformation observed in the solid state closely resembles the solution conformation based on nuclear magnetic resonance coupling constant analysis [7] [8].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [7] [8] |

| Space Group | P₂₁₂₁₂₁ | [7] [8] |

| Unit Cell a | 7.447(1) Å | [7] [8] |

| Unit Cell b | 17.637(2) Å | [7] [8] |

| Unit Cell c | 22.269(4) Å | [7] [8] |

| Unit Cell Volume | 2925 ų | [7] [8] |

| Calculated Density | 1.07 g/cm³ | [7] [8] |

| Cambridge Crystallographic Data Centre Number | 238753 | [1] |

Taxonomic Distribution in Plant Kingdom

Asteraceae Family Sources

The Asteraceae family represents the most significant taxonomic source of taraxasterol acetate, accounting for approximately 65% of all documented plant species containing this compound [1]. This family, also known as Compositae, demonstrates remarkable diversity in taraxasterol acetate accumulation across numerous genera and species.

The genus Taraxacum serves as the primary natural reservoir of taraxasterol acetate, with Taraxacum officinale representing the most extensively studied species [1] [2]. Other notable Taraxacum species include Taraxacum mongolicum, Taraxacum japonicum, and Taraxacum platycarpum, all of which accumulate significant quantities of taraxasterol acetate primarily in their root systems [1] [3].

Within the Asteraceae family, several other genera demonstrate substantial taraxasterol acetate production. The genus Inula contains multiple species producing this compound, including Inula viscosa, Inula britannica, and Inula grantioides, with accumulation occurring predominantly in leaves and flowers [4] [5]. Chrysanthemum morifolium represents another important source, with taraxasterol acetate detected in both flowers and aerial parts [6] [7].

Additional Asteraceae sources include Calendula officinalis in flowers [1], Hemistepta lyrata in whole plant tissues [1], Carthamus lanatus in aerial parts [1], Mikania cordifolia in aerial parts [1], Hieracium pilosella in rhizomes [1], Achillea millefolium in leaves [1], and Arctium lappa in aerial parts [1]. The lettuce species Lactuca sativa has emerged as a particularly significant source, with multiple triterpene acetates including taraxasterol acetate concentrated in leaf tissues [8] [9].

Non-Asteraceae Sources

While the Asteraceae family dominates taraxasterol acetate distribution, several non-Asteraceae families also serve as important natural sources. The Theaceae family contributes through Camellia japonica, where taraxasterol acetate occurs in seed oil [1] [10]. This represents one of the few documented instances of taraxasterol acetate accumulation in seed oils rather than aerial tissues.

The Fabaceae family is represented by Acrocarpus fraxinifolius, which accumulates taraxasterol acetate in seed oil [1]. This tropical tree species demonstrates that taraxasterol acetate production extends beyond temperate regions into tropical ecosystems.

The Crassulaceae family contributes through Bryophyllum pinnatum, where taraxasterol acetate accumulates in aerial parts [1] [11]. This succulent species represents an adaptation to arid environments while maintaining triterpene production capabilities.

Several other plant families contribute single species to the taraxasterol acetate inventory. The Euphorbiaceae family includes Euphorbia tirucalli, which accumulates the compound in both latex and stem tissues [1]. The Rosaceae family contributes Holodiscus discolor with leaf accumulation [1]. The Solanaceae family includes Solanum lycopersicum, where taraxasterol acetate occurs in both fruit and leaf tissues [1].

Additional non-Asteraceae sources include Strobilanthes callosus (Acanthaceae) [1], Philadelphus coronarius (Hydrangeaceae) [1], Cornus kousa (Cornaceae) [1], Olea europaea (Oleaceae) [1], and Ficus carica (Moraceae) [1].

Species-Specific Accumulation Patterns

Taraxasterol acetate accumulation demonstrates significant species-specific variation in both concentration and tissue distribution patterns. Taraxacum officinale exhibits the highest documented accumulation levels, with latex tissues containing the greatest concentrations [1] [12]. Quantitative analysis reveals root extract concentrations ranging from 2.96 to 3.01 micrograms per milliliter in natural populations [1].

Lactuca sativa demonstrates unique accumulation patterns with triterpene acetates serving as major constituents compared to free triterpenes [8]. Gas chromatography-mass spectrometry analysis reveals that triterpene acetates generally accumulate at higher levels than their corresponding free triterpenes in lettuce cultivars [8].

Scolymus hispanicus shows temporal variation in accumulation, with the highest taraxasterol acetate concentrations occurring during May harvest periods at 0.015%, while annual averages range from 0.01 to 0.02% [13]. This seasonal variation indicates that environmental factors and plant developmental stages significantly influence compound accumulation.

Sonchus asper demonstrates exceptionally high accumulation potential, with benzine extracts yielding up to 21% taraxasterol acetate . This represents one of the highest documented concentrations of the compound in plant materials.

Tissue and Organ Distribution

Taraxasterol acetate distribution within plant tissues follows distinct patterns that vary by species and plant family. Latex tissues represent the primary accumulation site in latex-producing species, particularly within the Asteraceae family [1] [12]. The latex of Taraxacum officinale contains the highest documented concentrations of taraxasterol acetate, with biosynthesis occurring primarily in laticifer cells [1].

Root systems serve as the secondary major accumulation site, particularly in perennial Asteraceae species. Taraxacum species demonstrate concentrated accumulation in root tissues, with Taraxacum mongolicum, Taraxacum japonicum, and Taraxacum platycarpum all showing significant root accumulation [1] [3]. Root bark tissues in Scolymus hispanicus demonstrate quantifiable concentrations ranging from 0.01 to 0.02% by weight [13].

Leaf tissues represent the third major accumulation site, with widespread distribution across multiple plant families. Lactuca sativa leaves contain various triterpene acetates as major constituents [8] [9]. Achillea millefolium leaves [1], Inula viscosa leaves [4], and Holodiscus discolor leaves [1] all demonstrate significant taraxasterol acetate accumulation.

Flower tissues serve as accumulation sites in several species, including Calendula officinalis [1], Chrysanthemum morifolium [6], Inula britannica [1], and Cynara cardunculus [1]. Flower accumulation often coincides with peak developmental periods and reproductive activity.

Specialized tissues include seed oils in Camellia japonica and Acrocarpus fraxinifolius [1], representing unique accumulation patterns in non-aerial tissues. Stem tissues accumulate taraxasterol acetate in Euphorbia tirucalli [1] and Cichorium glandulosum [1].

Geographical Distribution of Source Plants

The geographical distribution of taraxasterol acetate-producing plants demonstrates a strong concentration in temperate and subtropical regions of the Northern Hemisphere [3] [15]. The Asteraceae family, representing the primary source of taraxasterol acetate, shows maximum diversity and distribution in these regions.

Taraxacum species exhibit the broadest global distribution, with Taraxacum officinale occurring throughout temperate zones of the Northern Hemisphere [2]. This cosmopolitan distribution includes Europe, Asia, North America, and introduced populations in temperate regions of the Southern Hemisphere [2]. Taraxacum mongolicum demonstrates distribution primarily across northern China, Mongolia, and adjacent regions [3].

Mediterranean regions support numerous taraxasterol acetate-producing species, including Inula viscosa, Calendula officinalis, Carthamus lanatus, Cynara cardunculus, Olea europaea, Ficus carica, and Scolymus hispanicus [1] [4]. The Mediterranean climate appears particularly conducive to triterpene accumulation in Asteraceae species.

East Asian regions demonstrate high species diversity, with Chrysanthemum morifolium, Taraxacum japonicum, Taraxacum platycarpum, Hemistepta lyrata, Centipeda minima, Camellia japonica, and Cornus kousa all native to this region [1] [3]. The temperate climate and seasonal variation in East Asia appear to favor triterpene production.

Tropical regions contribute fewer species but include important sources such as Bryophyllum pinnatum, Acrocarpus fraxinifolius, and Euphorbia tirucalli [1]. These species demonstrate that taraxasterol acetate production extends beyond temperate climates into tropical ecosystems.

Cultivated species such as Lactuca sativa and Solanum lycopersicum demonstrate global distribution through human cultivation, extending the effective range of taraxasterol acetate sources beyond natural distributions [1] [8].

Quantitative Occurrence in Plant Materials

Quantitative analysis of taraxasterol acetate occurrence reveals significant variation across plant species and tissue types. High-Performance Liquid Chromatography analysis of Taraxacum officinale root extracts demonstrates concentrations ranging from 2.96 to 3.01 micrograms per milliliter, with callus culture extracts showing similar levels at 3.013 micrograms per milliliter [1].

Gas Chromatography-Mass Spectrometry analysis of Scolymus hispanicus root bark reveals temporal variation in accumulation, with May harvest samples containing 0.015% taraxasterol acetate by weight, while annual averages range from 0.01 to 0.02% [13]. This seasonal variation demonstrates the importance of harvest timing for compound recovery.

Solvent extraction methods applied to Sonchus asper demonstrate exceptionally high recovery potential, with benzine extracts yielding up to 21% taraxasterol acetate . This represents one of the highest documented concentrations and suggests significant potential for commercial extraction.

Comparative analysis across different plant families reveals that Asteraceae species generally contain higher concentrations than non-Asteraceae sources. Lactuca sativa leaf analysis demonstrates that triterpene acetates occur as major constituents, with peak heights and areas generally exceeding those of free triterpenes [8].

Tissue-specific quantification reveals that latex tissues contain the highest concentrations, followed by root systems, with leaf tissues showing moderate accumulation levels [1] [12]. This hierarchical distribution pattern appears consistent across multiple species within the Asteraceae family.

The quantitative data indicates that taraxasterol acetate represents a significant component of plant secondary metabolite profiles, with concentrations sufficient to support both ecological functions and potential commercial applications. The wide variation in accumulation levels suggests that genetic factors, environmental conditions, and developmental stages all contribute to compound production and accumulation patterns.

Table 1: Major Plant Sources of Taraxasterol Acetate by Family

| Plant Family | Number of Species | Representative Species | Primary Tissues |

|---|---|---|---|

| Asteraceae | 22 | Taraxacum officinale | Latex, roots, leaves |

| Theaceae | 1 | Camellia japonica | Seed oil |

| Fabaceae | 1 | Acrocarpus fraxinifolius | Seed oil |

| Crassulaceae | 1 | Bryophyllum pinnatum | Aerial parts |

| Euphorbiaceae | 1 | Euphorbia tirucalli | Latex, stem |

| Rosaceae | 1 | Holodiscus discolor | Leaves |

| Solanaceae | 1 | Solanum lycopersicum | Fruit, leaves |

| Other families | 7 | Various species | Various tissues |

Table 2: Quantitative Occurrence of Taraxasterol Acetate in Plant Materials

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

|---|---|---|---|---|

| Taraxacum officinale | Root extract | 2.96-3.01 μg/ml | HPLC | [1] |

| Scolymus hispanicus | Root bark (May) | 0.015% | GC-MS | [13] |

| Scolymus hispanicus | Root bark (annual) | 0.01-0.02% | GC-MS | [13] |

| Sonchus asper | Benzine extract | Up to 21% | Solvent extraction |

Table 3: Tissue Distribution Patterns of Taraxasterol Acetate

| Tissue Type | Relative Abundance | Representative Species | Accumulation Pattern |

|---|---|---|---|

| Latex | Highest | Taraxacum officinale | Primary biosynthesis site |

| Roots | High | Taraxacum mongolicum | Storage and transport |

| Leaves | Moderate | Lactuca sativa | Metabolic activity |

| Flowers | Moderate | Calendula officinalis | Reproductive tissues |

| Seed oil | Moderate | Camellia japonica | Specialized storage |

| Aerial parts | Variable | Bryophyllum pinnatum | General distribution |